molecular formula C20H21ClNO3P B6350941 Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride CAS No. 1171995-49-5

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride

Cat. No.: B6350941
CAS No.: 1171995-49-5
M. Wt: 389.8 g/mol
InChI Key: QASSQNFAQQHNNH-UHFFFAOYSA-N
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Description

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a chemical compound with the molecular formula C20H21ClNO2P. It is known for its unique structure, which includes a phosphonate group attached to an amino-phenylethyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride typically involves the reaction of diphenylphosphinic chloride with 1-amino-2-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted amino-phenylethyl compounds .

Scientific Research Applications

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the normal substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphinic chloride
  • 1-amino-2-phenylethanol
  • Phosphonate esters

Uniqueness

Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is unique due to its combined structural features of a phosphonate group and an amino-phenylethyl backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-diphenoxyphosphoryl-2-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO3P.ClH/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19;/h1-15,20H,16,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASSQNFAQQHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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